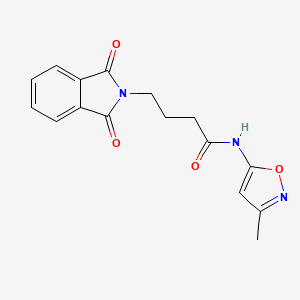

4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)butanamide

Description

4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)butanamide is a synthetic organic compound featuring a hybrid structure combining a 1,3-dioxoisoindoline moiety and a 3-methylisoxazol-5-yl group linked via a butanamide chain. The 1,3-dioxoisoindoline core is associated with diverse biological activities, including kinase inhibition and anti-inflammatory properties, while the 3-methylisoxazole group is a common pharmacophore in medicinal chemistry, contributing to metabolic stability and target binding.

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-10-9-14(23-18-10)17-13(20)7-4-8-19-15(21)11-5-2-3-6-12(11)16(19)22/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOSSYICAJYDMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)butanamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Isoindolinone Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

Formation of the Isoxazole Moiety: This can be synthesized via the reaction of hydroxylamine with a β-keto ester.

Coupling of the Two Moieties: The final step involves coupling the isoindolinone and isoxazole moieties through a butanamide linker, possibly using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring.

Reduction: Reduction reactions could target the carbonyl groups in the isoindolinone moiety.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides for alkylation or acyl chlorides for acylation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features two significant moieties:

- Isoindolinone : Known for its diverse biological activities, including anticancer and antibacterial properties.

- Isoxazole : Often associated with neuroactive compounds and potential anti-inflammatory effects.

The combination of these two moieties may enhance the compound's pharmacological profile, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)butanamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, derivatives of isoindolinone have shown promise in targeting protoporphyrinogen oxidase (PPO), an enzyme that plays a role in the biosynthesis of heme, which is vital for cancer cell metabolism .

Antibacterial and Antifungal Properties

The compound's structural components suggest potential antibacterial and antifungal activities. Isoindolinone derivatives have been reported to possess inhibitory effects against various bacterial strains, including resistant ones. The isoxazole moiety may also contribute to these properties by disrupting microbial cell functions .

Neuropharmacological Effects

Compounds containing isoxazole rings are often investigated for their neuropharmacological effects. There is a growing interest in exploring the potential of this compound as a neuroprotective agent or in treating neurodegenerative diseases .

Herbicide Development

The unique structure of this compound makes it a candidate for herbicide development. Research has shown that similar isoindolinone-based compounds can effectively inhibit PPO, making them suitable for agricultural applications as herbicides. These compounds could potentially provide a new class of herbicides with reduced toxicity to non-target organisms while effectively controlling weeds .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the effects of isoindolinone derivatives on cancer cell lines | Found significant inhibition of cell proliferation in multiple cancer types |

| Antibacterial Efficacy | Evaluated antibacterial properties against resistant strains | Showed promising results against Staphylococcus aureus and E. coli |

| Neuropharmacological Assessment | Assessed potential neuroprotective effects | Indicated protective effects in models of oxidative stress |

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Isoindoline and Isoxazole Motifs

The compound shares structural similarities with derivatives reported in and , which feature variations in substituents and linker regions. Key analogues include:

Key Observations :

Pharmacological and Physicochemical Comparisons

Elemental Analysis and Purity

Data from for the pyridin-2-yl analogue highlights elemental composition (C: 58.41%, H: 4.70%, N: 14.19%, S: 6.50%), suggesting high purity (yield: 76%). The absence of analogous data for the target compound limits direct comparisons but underscores the need for rigorous analytical validation.

Bioactivity Trends

While explicit bioactivity data for the target compound is unavailable in the provided evidence, structural analogues in and (e.g., pyrrolidine-2-carboxamide derivatives with 3-methylisoxazol-5-yl groups) demonstrate potent kinase inhibition and anti-cancer activity. This suggests that the target compound’s isoxazole moiety may similarly enhance target engagement.

Biological Activity

4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)butanamide, with the CAS number 1790430-54-4, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features both isoindolinone and isoxazole moieties, which are known to contribute to various pharmacological effects. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 313.31 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₃O₄ |

| Molecular Weight | 313.31 g/mol |

| CAS Number | 1790430-54-4 |

Antibacterial Activity

Recent studies have indicated that compounds containing isoindolinone and isoxazole structures exhibit significant antibacterial activity. For instance, a related study on similar derivatives demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 625 - 1250 |

| Pseudomonas aeruginosa | Not specified | |

| Escherichia coli | Not effective |

The minimum inhibitory concentration (MIC) values for these compounds suggest a promising potential for development as antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. A study indicated that derivatives similar to this compound were effective against Candida albicans, a common fungal pathogen .

Table 2: Antifungal Activity of Related Compounds

| Compound | Fungus Tested | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | Significant activity |

These findings highlight the dual action of the compound against both bacterial and fungal pathogens.

The biological activity of this compound may be attributed to its ability to interfere with critical cellular processes in bacteria and fungi. Compounds with similar structures have been reported to inhibit protein synthesis or disrupt cell wall integrity, leading to cell death .

Case Studies

- Study on Isoxazole Derivatives : Research focused on various isoxazole derivatives demonstrated that certain compounds exhibited cytotoxic effects on human leukemia cells by inducing apoptosis and cell cycle arrest . This suggests that the presence of the isoxazole moiety in our compound could confer similar properties.

- Antimicrobial Screening : A comprehensive screening of related compounds showed significant antibacterial effects across multiple strains, emphasizing the therapeutic potential of isoindolinone derivatives in treating infections caused by resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.